molecular formula C15H23NO4 B13677173 N-Boc-3-(4-methoxyphenoxy)-1-propanamine

N-Boc-3-(4-methoxyphenoxy)-1-propanamine

Cat. No.: B13677173
M. Wt: 281.35 g/mol
InChI Key: XLPHGHVVNRKKGM-UHFFFAOYSA-N
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Description

N-Boc-3-(4-methoxyphenoxy)-1-propanamine is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a 4-methoxyphenoxy group attached to the third carbon of the propanamine chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(4-methoxyphenoxy)-1-propanamine typically involves the following steps:

    Protection of the amine group: The amine group of 3-(4-methoxyphenoxy)-1-propanamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the final product: The protected amine is then reacted with 4-methoxyphenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(4-methoxyphenoxy)-1-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenoxy)-1-propanamine.

    Reduction: Formation of 3-(4-methoxyphenoxy)-1-propanamine.

    Substitution: Formation of 3-(4-methoxyphenoxy)-1-propanamine.

Scientific Research Applications

N-Boc-3-(4-methoxyphenoxy)-1-propanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-3-(4-methoxyphenoxy)-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, allowing the free amine to interact with its target. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-(4-hydroxyphenoxy)-1-propanamine
  • N-Boc-3-(4-chlorophenoxy)-1-propanamine
  • N-Boc-3-(4-nitrophenoxy)-1-propanamine

Uniqueness

N-Boc-3-(4-methoxyphenoxy)-1-propanamine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific pharmacological activities.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-10-5-11-19-13-8-6-12(18-4)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,16,17)

InChI Key

XLPHGHVVNRKKGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)OC

Origin of Product

United States

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